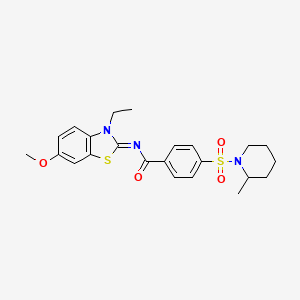

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic molecule featuring a benzothiazole core, which is a common structural motif in medicinal chemistry due to its diverse pharmacological activities. Its structure suggests potential biological activity, given the presence of sulfonylbenzamide and methoxybenzothiazole moieties.

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multi-step organic reactions, starting from simpler building blocks. For compounds with a benzothiazole core, the synthesis may involve cyclization reactions to form the heterocyclic system, followed by functional group modifications such as sulfonation, methoxylation, and amidation to introduce the various substituents. While no specific synthesis pathway for this compound was found, related works provide insights into potential synthetic routes. For instance, the synthesis of similar benzothiazole derivatives often involves condensation reactions, sulfonamide formation, and nucleophilic substitutions (Malmström et al., 2012).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods allow for the determination of the compound's molecular conformation, bond lengths, and angles, providing insights into its three-dimensional structure and potential reactive sites. Computational methods, such as density functional theory (DFT), can also predict molecular geometry, electronic structure, and reactivity (Inkaya et al., 2012).

Applications De Recherche Scientifique

Novel Synthesis and Impurities in Pharmaceutical Research

The compound of interest, while not directly mentioned, is related to the broad category of benzothiazoles and their derivatives, which have been extensively studied for their pharmacological significance. For example, research on the novel synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors highlights the importance of benzothiazole derivatives in developing anti-ulcer drugs. The synthesis processes and impurities related to these compounds provide valuable insights into pharmaceutical development, emphasizing the role of benzothiazole scaffolds in medicinal chemistry (Saini et al., 2019).

Antioxidant Capacity and Reaction Pathways

Benzothiazole derivatives also play a critical role in antioxidant capacity assays, such as the ABTS/PP decolorization assay. The understanding of reaction pathways involving benzothiazole compounds is crucial for evaluating antioxidant capacities, showcasing their applications in biochemical and pharmaceutical research (Ilyasov et al., 2020).

Structural Activity Relationship in Medicinal Chemistry

The structural activity relationship (SAR) of benzothiazole derivatives underscores their versatility in medicinal chemistry. These compounds exhibit a range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties. The SAR studies help in understanding how structural modifications of benzothiazoles can enhance their biological activities, reinforcing the compound's significance in drug discovery and therapeutic applications (Bhat & Belagali, 2020).

Applications in Amyloid Imaging for Alzheimer's Disease

Furthermore, benzothiazole derivatives have found applications in the imaging of amyloid plaques in Alzheimer's disease. The development of amyloid imaging ligands based on benzothiazole chemistry has significantly contributed to the early detection and understanding of Alzheimer's disease, offering a clear example of the compound's utility in neurodegenerative disease research (Nordberg, 2007).

Chemotherapeutic Potential and Patent Insights

Lastly, the chemotherapeutic potential of benzothiazoles, including their patent landscapes, highlights the ongoing developments in using these compounds as anticancer agents. The review of patents related to benzothiazoles demonstrates their broad spectrum of activity and the continued interest in exploiting their properties for cancer treatment, showcasing the compound's relevance in current and future medicinal applications (Kamal et al., 2015).

Propriétés

IUPAC Name |

N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-4-25-20-13-10-18(30-3)15-21(20)31-23(25)24-22(27)17-8-11-19(12-9-17)32(28,29)26-14-6-5-7-16(26)2/h8-13,15-16H,4-7,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELNUHHNKRFBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2495283.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)

![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)

![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)

![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)

![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)